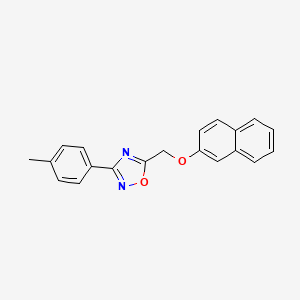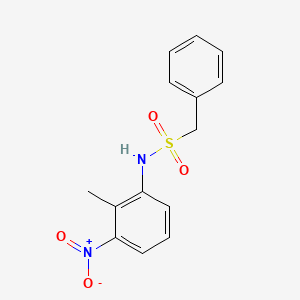![molecular formula C12H12BrN5O4S B5835239 N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide](/img/structure/B5835239.png)
N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide is a complex organic compound that features a combination of bromothiophene and pyrazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide typically involves the condensation of 5-bromothiophene-2-carbaldehyde with 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic conditions are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or alkoxide salts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromothiophene and pyrazole moieties can interact with various molecular targets, leading to changes in cellular pathways and biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide
- N’-[(E)-(5-fluorothiophen-2-yl)methylidene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide
- N’-[(E)-(5-iodothiophen-2-yl)methylidene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide
Uniqueness
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its chloro, fluoro, and iodo analogs.
Propiedades
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-(3-methoxy-4-nitropyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN5O4S/c1-7(17-6-9(18(20)21)12(16-17)22-2)11(19)15-14-5-8-3-4-10(13)23-8/h3-7H,1-2H3,(H,15,19)/b14-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEMGMIFBGHAOK-LHHJGKSTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(S1)Br)N2C=C(C(=N2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(S1)Br)N2C=C(C(=N2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(6Z)-6-[(4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B5835163.png)
![2-(4-bromophenyl)-6-chloro-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5835168.png)


![N,2,4,6-tetramethyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B5835188.png)


![4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5835215.png)

![1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE](/img/structure/B5835255.png)
![3-[(4-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5835258.png)

![N~2~-CYCLOHEXYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5835266.png)

